1-(Bromophenylmethyl)-4-chlorobenzene
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Overview
Description
1-(Bromophenylmethyl)-4-chlorobenzene is a compound that can be synthesized from bromophenylmethyl derivatives and chlorobenzene. The presence of both bromine and chlorine substituents on the benzene ring indicates that it is a di-substituted halogenated aromatic compound, which may exhibit unique physical and chemical properties due to the electron-withdrawing effects of the halogens .
Synthesis Analysis
The synthesis of 1-(Bromophenylmethyl)-4-chlorobenzene can be achieved through a reaction involving 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine. The reaction parameters, such as raw material ratio, reaction time, and temperature, have been optimized to achieve an 88.5% yield of the product when the reactants are combined in a mole ratio of 1:1.10 at 115°C for 4 hours .
Molecular Structure Analysis
The molecular structure of chlorobenzene and bromobenzene derivatives has been studied using NMR spectroscopy in a liquid crystalline phase. The structure of the phenyl ring in bromobenzene is found to be closely similar to that of chlorobenzene, which suggests that the substitution of a bromine atom does not significantly alter the overall geometry of the benzene ring . Additionally, DFT calculations have been used to analyze the molecular geometry of related bromo- and chlorobenzene compounds, providing insights into the electronic density and structural characteristics of these molecules .
Chemical Reactions Analysis
The reactivity of bromobenzene derivatives in chemical reactions has been explored in the context of synthesizing thiophenes and benzo[b]thiophenes. A one-pot procedure involving Pd-catalyzed C-S bond formation and heterocyclization reactions has been developed, demonstrating the potential of bromobenzene derivatives to participate in complex chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of di-substituted halogenated benzene derivatives have been extensively studied. For instance, the vibrational properties of 1-bromo-4-chlorobenzene have been investigated using both experimental (FT-IR and FT-Raman) and theoretical (HF and DFT) methods, providing valuable information about the impact of halogen substitution on the benzene molecule . Additionally, the solvates of related bromomethyl compounds have been characterized by X-ray diffraction, revealing different conformations and packing structures in the crystalline state . The nonlinear optical properties and quantum chemical descriptors of these compounds have also been calculated, indicating their potential as nonlinear optical materials .
Scientific Research Applications
Synthesis and Organic Chemistry
Synthesis of Piperazine Derivatives : Wang Jin-peng (2013) described the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol from 1-(bromophenylmethyl)-4-chlorobenzene, highlighting its application in organic synthesis (Wang Jin-peng, 2013).
Structural Analysis of Solvates : P. Szlachcic et al. (2007) investigated the solvates of a related compound, 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, providing insights into crystal structures, which can be relevant for understanding the behavior of similar bromophenylmethyl compounds (P. Szlachcic, W. Migda, K. Stadnicka, 2007).
Anion Surfactant Determination : K. Higuchi et al. (1980) synthesized nitro, bromo, and methyl derivatives of 1-(benzyl)-4-(4-diethylaminophenylazo)pyridinium bromide, which involved bromophenylmethyl compounds. This research is significant in the analytical chemistry of anionic surfactants (K. Higuchi, Y. Shimoishi, H. Miyata, K. Tǒei, T. Hayami, 1980).
Materials Science and Chemistry
Vapour Pressure Data Assessment : H. Oonk et al. (1998) focused on the representation and assessment of vapour pressure data for crystalline 1-bromo-4-chlorobenzene. This research is vital for understanding the thermodynamic properties of bromophenylmethyl compounds (H. Oonk, P. V. D. Linde, Jan Huinink, J. Blok, 1998).
Electronic Structure and Adsorption : F. Naumkin et al. (2003) reported theoretical investigations on the adsorption of chlorobenzene and related compounds on silicon surfaces, providing insights into surface chemistry and electronic structures relevant to materials science (F. Naumkin, J. Polanyi, D. Rogers, 2003).
Analytical Chemistry
Spectroscopic Analysis : V. Udayakumar et al. (2011) conducted FT-IR and FT-Raman spectroscopic studies on 1-bromo-4-chlorobenzene, providing valuable data for the spectroscopic characterization of bromophenylmethyl compounds (V. Udayakumar, S. Periandy, S. Ramalingam, 2011).
Proton-Transfer Reactions in Aprotic Solvents : J. E. Crooks and B. Robinson (1970) explored proton-transfer reactions involving Bromophenol Blue and related compounds in chlorobenzene, contributing to our understanding of chemical dynamics in aprotic solvents (J. E. Crooks, B. Robinson, 1970).
Future Directions
The future directions for research on 1-(Bromophenylmethyl)-4-chlorobenzene could involve exploring its potential biological activities, given that similar compounds have shown various biological effects . Additionally, further studies could focus on developing more efficient synthesis methods for this and similar compounds .
properties
IUPAC Name |
1-[bromo(phenyl)methyl]-4-chlorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUGMNSVMMFEOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464147 |
Source
|
Record name | 1-[Bromo(phenyl)methyl]-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Bromo(phenyl)methyl]-4-chlorobenzene | |
CAS RN |
948-54-9 |
Source
|
Record name | 1-[Bromo(phenyl)methyl]-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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